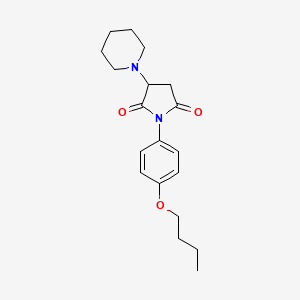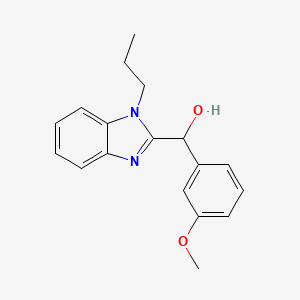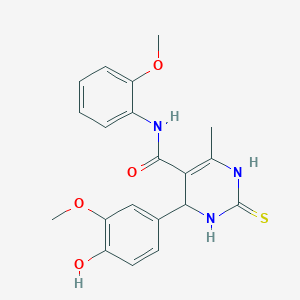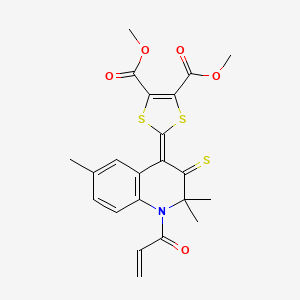
1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as levetiracetam, is a drug that has been used for the treatment of epilepsy. This compound is a pyrrolidinone derivative and is chemically unrelated to other antiepileptic drugs. Levetiracetam is known to have a unique mechanism of action and has been shown to be effective in the treatment of various forms of epilepsy.
作用機序
The exact mechanism of action of 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem is not fully understood. However, it is believed to act by binding to a specific protein called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. By binding to SV2A, 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem is thought to modulate the release of neurotransmitters, which may help to reduce seizure activity.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABAergic transmission, which may help to reduce seizure activity. Additionally, 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem has been shown to modulate the release of glutamate, which is an excitatory neurotransmitter that is involved in seizure activity.
実験室実験の利点と制限
Levetiracetam has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. Furthermore, 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem has a low toxicity profile and is generally well-tolerated in patients. However, there are also some limitations to the use of 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem in lab experiments. For example, it has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels in the body.
将来の方向性
There are a number of future directions for research on 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem. One area of interest is the development of new formulations of the drug that may improve its efficacy and tolerability. Additionally, there is interest in investigating the potential use of 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem in the treatment of other neurological disorders beyond epilepsy. Finally, further research is needed to fully understand the mechanism of action of 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem and to identify potential new targets for drug development.
合成法
Levetiracetam is synthesized by reacting (S)-α-ethyl-2-oxo-pyrrolidineacetamide with 4-butoxybenzoyl chloride in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with piperidine to yield 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem.
科学的研究の応用
Levetiracetam has been extensively studied for its therapeutic potential in the treatment of epilepsy. It has been shown to be effective in reducing seizure frequency and improving quality of life for patients with epilepsy. Furthermore, 1-(4-butoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedionem has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Alzheimer's disease, and anxiety disorders.
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-13-24-16-9-7-15(8-10-16)21-18(22)14-17(19(21)23)20-11-5-4-6-12-20/h7-10,17H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXZDJIWRBVSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386685 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-(4-butoxyphenyl)-3-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-(4-butoxyphenyl)-3-(1-piperidinyl)- | |
CAS RN |
89143-30-6 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-(4-butoxyphenyl)-3-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4936964.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4936966.png)


![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4936990.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoic acid](/img/structure/B4936997.png)
![1-({1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4936998.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol}](/img/structure/B4937018.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4937021.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4937026.png)
![2-[ethyl(propyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4937032.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4937048.png)